
Ytterbium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ytterbium dibromide is an inorganic compound with the chemical formula YbBr₂. It is a rare-earth metal halide and is known for its unique properties and applications in various fields of science and industry. This compound is typically found in a solid state and has a molecular weight of 332.862 g/mol .
Vorbereitungsmethoden
Ytterbium dibromide can be synthesized through the reduction of ytterbium(III) bromide with hydrogen at elevated temperatures. The reaction typically occurs at temperatures ranging from 500 to 600°C: [ 2 \text{YbBr}_3 + \text{H}_2 \rightarrow 2 \text{YbBr}_2 + 2 \text{HBr} ] .
Analyse Chemischer Reaktionen
Ytterbium dibromide undergoes various chemical reactions, including:
Reduction: this compound can be reduced to ytterbium metal and hydrogen bromide.
Oxidation: It can be oxidized to ytterbium(III) bromide.
Substitution: this compound can participate in substitution reactions with other halides or organic compounds.
Common reagents and conditions used in these reactions include hydrogen gas for reduction and oxygen or other oxidizing agents for oxidation. The major products formed from these reactions are ytterbium metal, ytterbium(III) bromide, and hydrogen bromide .
Wissenschaftliche Forschungsanwendungen
Ytterbium dibromide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions, particularly in the synthesis of other ytterbium compounds.
Biology: Ytterbium compounds, including this compound, are used in biological research for their unique properties.
Industry: It is used in the production of specialty materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism by which ytterbium dibromide exerts its effects involves its ability to participate in redox reactions. This compound can act as a reducing agent, donating electrons to other compounds. This property makes it useful in various chemical reactions and industrial processes. The molecular targets and pathways involved in these reactions depend on the specific application and the compounds it interacts with .
Vergleich Mit ähnlichen Verbindungen
Ytterbium dibromide can be compared with other ytterbium halides, such as ytterbium(III) bromide (YbBr₃) and ytterbium(II) iodide (YbI₂). While all these compounds share similar chemical properties due to the presence of ytterbium, they differ in their oxidation states and reactivity. This compound (YbBr₂) is in the +2 oxidation state, whereas ytterbium(III) bromide (YbBr₃) is in the +3 oxidation state. This difference in oxidation state affects their reactivity and applications .
Similar compounds include:
- Ytterbium(III) bromide (YbBr₃)
- Ytterbium(II) iodide (YbI₂)
- Ytterbium(III) chloride (YbCl₃)
- Ytterbium(III) fluoride (YbF₃) .
Eigenschaften
CAS-Nummer |
25502-05-0 |
|---|---|
Molekularformel |
Br2Yb |
Molekulargewicht |
332.85 g/mol |
IUPAC-Name |
dibromoytterbium |
InChI |
InChI=1S/2BrH.Yb/h2*1H;/q;;+2/p-2 |
InChI-Schlüssel |
JLLHSFOQJNVQCV-UHFFFAOYSA-L |
Kanonische SMILES |
Br[Yb]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


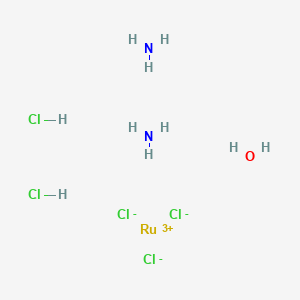
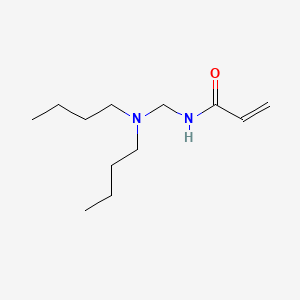
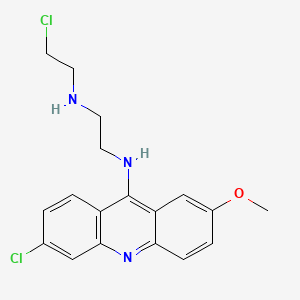

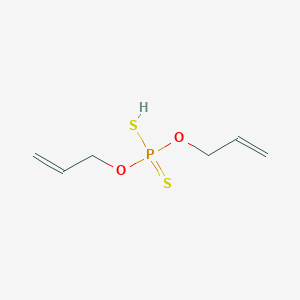
![1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea](/img/structure/B13759820.png)
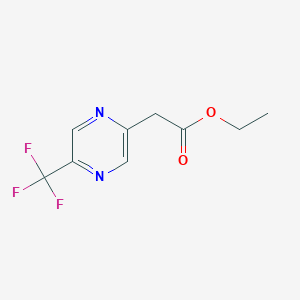
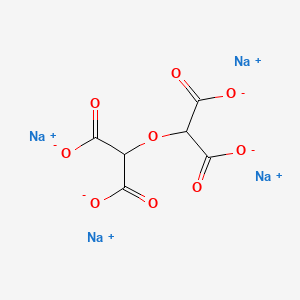

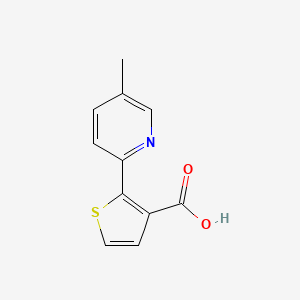
![N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine](/img/structure/B13759858.png)
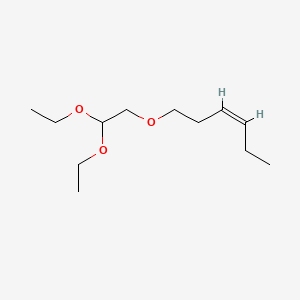
![1,2,5,7-Tetramethyl-1H-benzo[d]imidazole](/img/structure/B13759869.png)

